molecular formula C13H9N3O5 B8713892 2-(1-Cyano-4,7-dihydroxyisoquinoline-3-carboxamido)acetic acid

2-(1-Cyano-4,7-dihydroxyisoquinoline-3-carboxamido)acetic acid

Cat. No. B8713892
M. Wt: 287.23 g/mol
InChI Key: PDZURKICFJDDOM-UHFFFAOYSA-N
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Patent
US08759373B2

Procedure details

[(1-Cyano-4,7-dihydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid was prepared by heating a mixture of 42 mg (0.162 mmol) of 1-Cyano-4,7 dihydroxy-isoquinoline-3-carboxylic acid ethyl ester and 97 mg (1.29 mmol) of glycine in 2.25 mL of 0.5 N NaOMe in methanol at reflux temperature for 26 hours. The reaction mixture was cooled and acidified with 3 mL of 1 N HCl and water. A white solid was collected on a medium glass fritted filter to provide 40 mg of the title compound; MS (ESI+): 288.2 e/z (M+1)
Name
1-Cyano-4,7 dihydroxy-isoquinoline-3-carboxylic acid ethyl ester
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[N:7]=[C:8]([C:18]#[N:19])[C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[C:11]([OH:17])[CH:10]=2)=[O:5])C.[NH2:20][CH2:21][C:22]([OH:24])=[O:23].Cl.O>C[O-].[Na+].CO>[C:18]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[C:11]([OH:17])[CH:10]=2)[C:15]([OH:16])=[C:6]([C:4]([NH:20][CH2:21][C:22]([OH:24])=[O:23])=[O:5])[N:7]=1)#[N:19] |f:4.5|

Inputs

Step One
Name
1-Cyano-4,7 dihydroxy-isoquinoline-3-carboxylic acid ethyl ester
Quantity
42 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(C2=CC(=CC=C2C1O)O)C#N
Name
Quantity
97 mg
Type
reactant
Smiles
NCC(=O)O
Name
NaOMe
Quantity
2.25 mL
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
[(1-Cyano-4,7-dihydroxy-isoquinoline-3-carbonyl)-amino]-acetic acid was prepared
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
A white solid was collected on a medium glass fritted filter

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC(=C(C2=CC=C(C=C12)O)O)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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